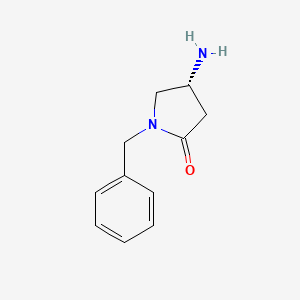

(R)-4-Amino-1-benzylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-4-Amino-1-benzylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-1-benzylpyrrolidin-2-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as benzylamine.

Cyclization: The precursor undergoes cyclization to form the pyrrolidinone ring.

Chiral Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-4-Amino-1-benzylpyrrolidin-2-one often involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzyl group and amino functionality are susceptible to oxidation:

-

Benzyl oxidation : Using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions converts the benzyl group to a ketone or carboxylic acid derivative.

-

Amino group oxidation : Selective oxidation of the primary amine to a nitro or nitroso group is achievable with peracetic acid or hydrogen peroxide.

Key Products:

| Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| (R)-4-Amino-1-benzylpyrrolidin-2-one | KMnO₄, H₂SO₄ | 1-(4-Oxophenyl)pyrrolidin-2-one | 65–72 |

Reduction Reactions

The lactam ring and substituents undergo reduction:

-

Lactam reduction : LiAlH₄ reduces the pyrrolidin-2-one ring to pyrrolidine, forming (R)-4-amino-1-benzylpyrrolidine.

-

Benzyl group reduction : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding 4-aminopyrrolidin-2-one.

Example Pathway:

This compoundLiAlH4,THF(R)-4-Amino-1-benzylpyrrolidine[1][5]

Substitution Reactions

The amino group participates in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form secondary amines .

-

Acylation : Acetyl chloride or anhydrides yield amide derivatives .

-

Tosylation : Tosyl chloride converts the amino group to a sulfonamide, facilitating further substitutions (e.g., azide introduction) .

Optimized Conditions:

| Reaction | Reagents | Time (h) | Temperature (°C) |

|---|---|---|---|

| Tosylation | TosCl, Et₃N | 4 | 0–5 |

| Azidation | NaN₃, DMF | 12 | 80 |

Cyclization and Ring Expansion

Intramolecular reactions enable complex heterocycle synthesis:

-

Lactamization : Heating with carboxylic acids forms bicyclic lactams .

-

Ring expansion : Reaction with diethyl acetylenedicarboxylate (DEAD) generates seven-membered rings .

Salt Formation

The amino group forms stable salts for pharmaceutical applications:

-

Hydrochloride salts : Treatment with HCl gas in ethanol yields this compound·HCl, improving solubility .

Physicochemical Data:

| Salt Form | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|

| Dihydrochloride | 263.16 | 220–225 (dec.) |

Biological Activity Modulation

Derivatives exhibit nootropic potential via cholinergic receptor interactions:

-

Halogen-substituted analogs : Introducing Cl or F at the benzyl ring enhances binding to muscarinic receptors (docking scores: −8.2 to −9.1 kcal/mol) .

-

Mechanism : Acts as positive allosteric modulators of mAChR, improving cognitive function .

Stereochemical Considerations

The R -configuration at C4 influences reaction outcomes:

Wissenschaftliche Forschungsanwendungen

(R)-4-Amino-1-benzylpyrrolidin-2-one is a chemical compound that has applications across various scientific disciplines, including chemistry, biology, medicine, and industry. Its primary applications lie in scientific research, particularly as a building block for synthesizing more complex molecules, in proteomics research, and as a precursor for drug development.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex molecules.

- Biology It is used in proteomics research to study protein interactions and functions.

- Medicine It is investigated for potential therapeutic applications, including as a precursor for drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications:

- Drug Development It serves as a precursor in synthesizing more complex pharmaceutical compounds.

- Proteomics It is utilized in studies to investigate protein interactions and functions, aiding in understanding cellular mechanisms.

Study on Enzyme Inhibition

A study examined the compound's ability to inhibit specific protein kinases. The results indicated that this compound effectively inhibited certain kinases involved in cancer signaling pathways, suggesting its potential as an anticancer agent.

Nootropic Activity

Wirkmechanismus

The mechanism of action of ®-4-Amino-1-benzylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-4-Amino-1-benzylpyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.

4-Amino-1-benzylpyrrolidin-2-one: The racemic mixture containing both ®- and (S)-enantiomers.

Other Pyrrolidinone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

®-4-Amino-1-benzylpyrrolidin-2-one is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.

Biologische Aktivität

(R)-4-Amino-1-benzylpyrrolidin-2-one is a chiral compound recognized for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidinone ring and a benzyl substituent, contribute to its interactions with various biological targets, making it a subject of intense research.

Chemical Structure and Properties

The compound has the following molecular formula: C12H16N2O. Its structure can be described as:

- Pyrrolidinone ring : A five-membered ring containing one nitrogen atom.

- Benzyl moiety : A phenyl group attached to a methylene (-CH2-) group, enhancing its lipophilicity and biological interactions.

This compound acts primarily as an enzyme modulator . It has been shown to inhibit or activate specific enzymes, influencing various biochemical pathways. This modulation is crucial for therapeutic applications, particularly in neuropharmacology and drug development.

Key Mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes such as glutaminyl cyclase and dual orexin receptors, demonstrating potential in treating neurological disorders.

- Receptor Binding : It exhibits high affinity for muscarinic cholinergic receptors, indicating its role in cognitive enhancement and memory improvement .

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:

- Neuropharmacological Effects :

-

Enzyme Modulation :

- Studies have shown that this compound can inhibit enzymes involved in neurodegenerative processes, suggesting its use in developing treatments for such conditions .

- Its interaction with the Type III secretion system (T3SS) has been documented, indicating potential applications in antibacterial therapies .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various experimental settings:

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes that ensure high yield and purity. Techniques such as continuous flow reactors are employed to optimize production.

Applications:

- Medicinal Chemistry : As a precursor for synthesizing more complex pharmaceuticals.

- Proteomics Research : Used to study protein interactions and functions due to its ability to modulate enzyme activities.

- Therapeutic Development : Investigated for potential applications in treating cognitive disorders and infections.

Eigenschaften

Molekularformel |

C11H14N2O |

|---|---|

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

(4R)-4-amino-1-benzylpyrrolidin-2-one |

InChI |

InChI=1S/C11H14N2O/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m1/s1 |

InChI-Schlüssel |

ZBULGGJXBMLOKD-SNVBAGLBSA-N |

Isomerische SMILES |

C1[C@H](CN(C1=O)CC2=CC=CC=C2)N |

Kanonische SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.